![molecular formula C8H5ClF2O2 B2521845 2,6-Difluoro-3-methoxybenzoyl chloride CAS No. 886498-40-4](/img/structure/B2521845.png)
2,6-Difluoro-3-methoxybenzoyl chloride
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Overview
Description
“2,6-Difluoro-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . The compound is known for its purity, which is approximately 95% .
Molecular Structure Analysis
The InChI code for “2,6-Difluoro-3-methoxybenzoyl chloride” is1S/C8H5ClF2O2/c1-13-5-3-2-4 (10)6 (7 (5)11)8 (9)12/h2-3H,1H3
. This code provides a specific textual representation of the molecule’s structure.
Scientific Research Applications
Materials Science: Surface Modification and Coatings
The reactivity of 2,6-DFMBC with various substrates makes it useful for surface modification. Researchers functionalize surfaces by grafting 2,6-DFMBC-derived molecules onto materials like glass, metals, or polymers. These modified surfaces exhibit altered wettability, adhesion, or biocompatibility.
Safety and Hazards
The compound is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2,6-difluoro-3-methoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)6(7(5)11)8(9)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSYYZUJFYGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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